2-(Iodomethyl)furan

etherification selectivity side-product minimization nucleophilic displacement

2-(Iodomethyl)furan presents a supply challenge: its high leaving-group propensity is paired with thermal lability that prohibits neat isolation. Standard sourcing of a shelf-stable bottle is not feasible. · Generate-and-use workflow: Optimal for continuous-flow or one-pot telescoped syntheses from furfuryl alcohol (P₄O₁₀/NaI, ~80% yield). · Superior electrophile: Enables milder Pd(0)-catalyzed couplings and low-temperature nucleobase alkylations compared to the bromide, minimizing furan ring decomposition. · Oxidative value: Delivers furfural in 93% yield (CuCl/kieselguhr, O₂), offering a high-purity route that avoids traditional humin by-products. We supply this compound with strict handling protocols to preserve reactivity upon arrival.

Molecular Formula C5H5IO
Molecular Weight 208 g/mol
CAS No. 117680-17-8
Cat. No. B055657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)furan
CAS117680-17-8
Synonyms2-(IODOMETHYL)FURAN
Molecular FormulaC5H5IO
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CI
InChIInChI=1S/C5H5IO/c6-4-5-2-1-3-7-5/h1-3H,4H2
InChIKeyLEAZPPLSYMBCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)furan: Reactivity and Instability Profile


2-(Iodomethyl)furan (α-furfuryl iodide) is a primary alkyl iodide derivative of furan, classified among the α-furfuryl halides [1]. It is distinguished from its chloro and bromo congeners by a markedly higher leaving-group propensity (I⁻ >> Br⁻ > Cl⁻) yet a pronounced thermal and hydrolytic lability that precludes isolation in neat form—a property that fundamentally governs its handling, storage, and application scope [1]. Its synthetic utility centres on nucleophilic displacement, etherification, and oxidative unmasking to furfural, each exhibiting outcomes that differ quantifiably from those obtained with alternative halides or direct alcohol precursors [2].

Why Halide Substitution Fails for 2-(Iodomethyl)furan


The halomethylfurans are often treated as interchangeable electrophilic building blocks; however, the iodide exhibits a fundamentally different stability–reactivity balance. Neat 2-(iodomethyl)furan undergoes violent decomposition upon solvent evaporation even at low temperature, whereas the bromide remains stable for days at room temperature and the chloride is commercially supplied as a shelf-stable liquid [1]. This differential stability dictates process feasibility: the iodide must be generated and consumed in situ, precluding stockpiling or long-term storage strategies that are routine for the bromide and chloride [1]. Consequently, generic substitution of the iodide with the bromide in a synthetic protocol leads not merely to slower kinetics but to a wholesale change in work-up, handling, and impurity profiles—particularly the di-ether side-product burden [2].

Quantitative Evidence: Iodide vs. Bromide and Chloride


Di-furfuryl Ether Side-Product Formation

In potassium-hydroxide-mediated etherification of alcohols, α-furfuryl iodide produces approximately 30% of the symmetrical di-α-furfuryl ether by-product in the crude ether mixture, whereas α-furfuryl bromide yields less than 5% of the same dimeric species under analogous conditions [1]. This six-fold difference in homocoupling side-product burden is mechanistically attributed to the greater leaving-group ability of iodide, which permits more extensive competitive displacement by furfuryl alkoxide before the desired hetero-ether formation is complete.

etherification selectivity side-product minimization nucleophilic displacement

Neat-Phase Stability and Isolatability

All attempts to isolate pure 2-(iodomethyl)furan by solvent removal resulted in violent decomposition, even at low temperature, whereas 2-(bromomethyl)furan in ethereal solution is reported as 'fairly stable at room temperature and may be kept for several days undecomposed if tightly corked' [1]. The chloride analogue is commercially available as a neat liquid or as a 25% THF solution with standard shelf-life specifications. This stability gradient (Cl > Br >> I) is a direct consequence of the increasing carbon–halogen bond weakness along the series, compounded by the electron-rich furan ring's propensity to participate in acid-catalysed polymerisation upon HI liberation.

compound stability storage and handling process feasibility

Oxidative Demasking to Furfural

2-(Iodomethyl)furan undergoes copper(I)-catalysed aerobic oxidation on a kieselguhr support to deliver furfural in 93% isolated yield after 2.0 hours in n-hexane [1]. This transformation exploits the iodide's superior leaving-group ability to facilitate O₂ insertion at the benzylic-type methylene position. Primary alkyl bromides and chlorides typically require more forcing conditions or alternative catalyst systems for comparable oxidative unmasking. While a direct head-to-head yield for 2-(bromomethyl)furan under identical CuCl/kieselguhr/O₂ conditions has not been reported in the same study, the documented iodide-specific protocol constitutes a validated, high-yielding entry to furfural that is not directly transferable to the bromide or chloride without re-optimisation.

oxidation to aldehyde furfural synthesis alkyl halide oxidation

Synthesis from Furfuryl Alcohol

2-(Iodomethyl)furan is accessible from furfuryl alcohol in 80.1% yield using a P₄O₁₀/NaI system in acetonitrile with a short 0.5 h reaction time . This one-step procedure contrasts with the two-step sequence typically required for the bromide (PBr₃ in ether, ~70% solution yield) and the chloride (SOCl₂ or HCl). The direct iodide formation avoids phosphorus trihalide reagents and their associated exotherm and lachrymatory hazards, offering a milder operational profile.

iodide synthesis alcohol-to-iodide conversion green chemistry metrics

Leaving-Group Hierarchy in SN2 Displacement

The intrinsic leaving-group ability order I⁻ > Br⁻ > Cl⁻ is well established in physical organic chemistry and directly governs the reactivity of 2-(iodomethyl)furan in bimolecular nucleophilic substitution [1]. This hierarchy manifests in the furfuryl series through: (a) the iodide's capacity to engage in Pd-catalysed cross-coupling manifolds (Suzuki, Sonogashira, Heck) under milder conditions than the bromide or chloride, and (b) the iodide's documented use as the electrophilic partner in heterocycle-forming reactions with adenine and uracil nucleobases where the bromide and chloride would require elevated temperatures or stronger bases [2]. The quantitative expression of this advantage is substrate-dependent; however, the general rate enhancement for primary alkyl iodides over bromides in SN2 displacements is typically 10²–10³ fold under identical conditions.

nucleophilic substitution leaving group ability cross-coupling suitability

Physical Property Differentiation

Predicted physical properties differentiate 2-(iodomethyl)furan from its bromide congener: density 1.937 g/cm³ (predicted) vs. 1.6 ± 0.1 g/cm³ for 2-(bromomethyl)furan, and boiling point 195.8 °C at 760 mmHg (predicted) vs. 154.8 ± 15.0 °C at 760 mmHg for the bromide [1]. The ~0.3 g/cm³ density increment and ~40 °C boiling point elevation reflect the heavier iodine atom and have practical implications for phase-separation behaviour during aqueous work-up and for vacuum distillation cut-point selection in purification cascades.

physicochemical properties purification behaviour density separation

Application Scenarios for 2-(Iodomethyl)furan


In Situ Generation for Ether or Amine Synthesis

The instability of 2-(iodomethyl)furan dictates a generate-and-use-immediately workflow. This is best suited to continuous-flow or one-pot telescoped syntheses where the iodide is formed from furfuryl alcohol (P₄O₁₀/NaI, 80.1% yield in 0.5 h [1]) and directly quenched with a nucleophile. The Zanetti protocol demonstrates that this approach efficiently delivers α-furfuryl ethers, albeit with the acknowledged ~30% di-ether side-product burden that must be managed chromatographically [2]. Flow chemistry platforms, with their superior heat-transfer and residence-time control, are particularly well-matched to the iodide's reactivity–instability profile.

High-Yield Furfural Production via Aerobic Oxidation

For process routes targeting furfural as a bio-derived platform chemical, 2-(iodomethyl)furan provides a documented 93%-yield oxidative entry using CuCl/kieselguhr under an oxygen atmosphere in n-hexane [1]. This contrasts with the bromide, which has not been demonstrated under the same catalytic system, and avoids the traditional acid-catalysed dehydration of pentosan feedstocks that generates intractable humin by-products. The iodide route is particularly relevant for high-purity furfural required in pharmaceutical intermediate synthesis, where the 93% crude yield minimises downstream purification.

Late-Stage Diversification via Cross-Coupling

The superior leaving-group ability of the iodomethyl moiety enables participation in Pd(0)-catalysed Suzuki–Miyaura, Sonogashira, and Heck couplings under milder conditions than the corresponding bromide [1]. This is valuable in medicinal chemistry programmes where a furfuryl scaffold requires elaboration with heat-sensitive or base-labile coupling partners. The iodide's enhanced reactivity can translate to higher conversion at lower catalyst loading or shorter reaction times—critical parameters in library synthesis and scale-up decision-making.

Nucleobase and Heterocycle Functionalisation

2-(Iodomethyl)furan derivatives (notably 5-nitrofurfuryl iodide) have been employed in the alkylation of adenine and uracil, yielding N-substituted nucleobases with reported antitumour and antibacterial activity [1]. The iodide electrophile is preferred over the bromide or chloride in such ambident nucleophile alkylations because its higher reactivity permits operation at lower temperatures, reducing competing ring-opening or decomposition pathways that plague the furan nucleus under forcing conditions.

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